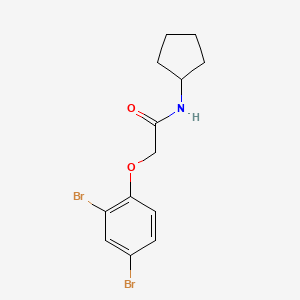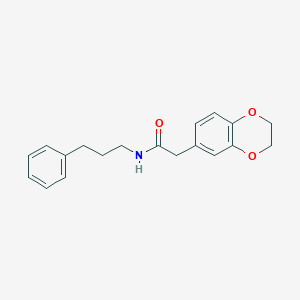![molecular formula C19H18N2OS2 B7477394 N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7477394.png)
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide, also known as DMID, is a chemical compound that has been studied extensively for its potential applications in scientific research. DMID is a synthetic compound that was first synthesized in the 1980s and has since been the subject of numerous studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
The mechanism of action of N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide has been shown to inhibit the activity of several different enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. By inhibiting these enzymes, N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide has been shown to have anti-inflammatory and antioxidant properties. N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. This makes it a convenient and cost-effective compound to use in research studies. However, one of the limitations of using N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
将来の方向性
There are several future directions for research on N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide. One area of research is in the development of new cancer treatments that incorporate N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide. Another area of research is in the development of new drugs that target specific enzymes or pathways that are affected by N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide. Additionally, there is potential for N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide to be used in the treatment of other diseases, such as neurodegenerative diseases and inflammatory conditions. Overall, N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide is a promising compound that has the potential to have a significant impact on scientific research and the development of new treatments for various diseases.
合成法
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide can be synthesized through a multi-step process involving the reaction of various chemicals, including 1-methylindole-3-carboxylic acid, 1,3-propanedithiol, and triethylamine. The synthesis process involves several steps, including the formation of intermediates and the purification of the final product. The synthesis of N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
科学的研究の応用
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide has been shown to have antitumor activity in several different types of cancer, including breast cancer, lung cancer, and pancreatic cancer. N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide works by inhibiting the growth and proliferation of cancer cells, which makes it a promising candidate for the development of new cancer treatments.
特性
IUPAC Name |
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-21-12-16(15-7-2-3-8-17(15)21)18(22)20-14-6-4-5-13(11-14)19-23-9-10-24-19/h2-8,11-12,19H,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOPMBUDHNHYAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC(=C3)C4SCCS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

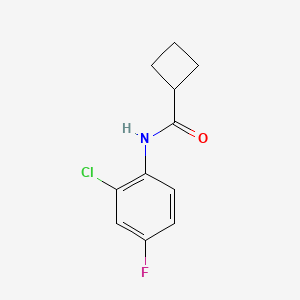
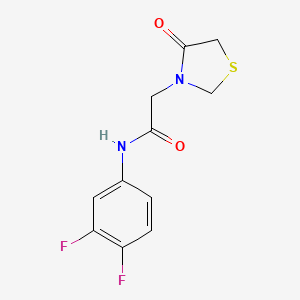
![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide](/img/structure/B7477334.png)
![2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B7477336.png)
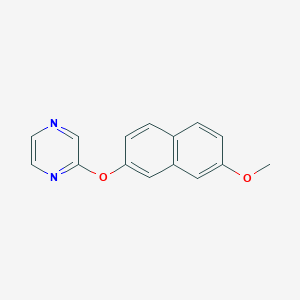
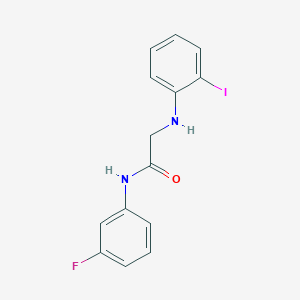
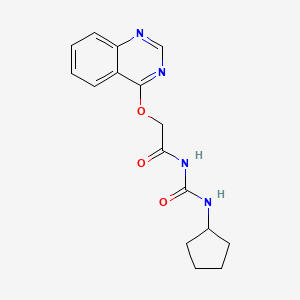
![[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7477376.png)
![N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7477381.png)
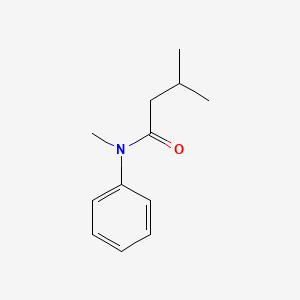
![4-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7477401.png)
![1-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477402.png)
